1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-(p-iodophenyl)urea
Description
Historical Evolution of Aziridinyl Phosphinyl Compounds in Medicinal Chemistry
The development of aziridinyl phosphinyl compounds traces back to mid-20th-century investigations into phosphorus-mediated catalysis and aziridine reactivity. Early work by Horner in the 1950s demonstrated the formation of zwitterionic adducts from phosphines and activated alkenes, laying the groundwork for understanding phosphine-aziridine interactions. By the 1960s, Rauhut and Currier’s pioneering studies on tributylphosphine-catalyzed acrylate dimerization highlighted the synthetic utility of phosphorus centers in facilitating cycloadditions and annulations.
The integration of aziridine rings into phosphorus-containing frameworks gained momentum in the 21st century, driven by discoveries of their biological potential. For instance, mitomycin C, an aziridine-containing antibiotic, showcased DNA alkylation as a mechanism of action, inspiring the design of hybrid molecules like 1-(2-(bis(1-aziridinyl)phosphinyl)vinyl)-3-(p-iodophenyl)urea. Recent advancements, such as the 2024 synthesis of optically pure aziridine phosphine oxides with demonstrated cytotoxicity against HeLa and Ishikawa cells, underscore the therapeutic promise of this structural class.
Table 1: Key Milestones in Aziridinyl Phosphinyl Compound Development
Properties
CAS No. |
54948-28-6 |
|---|---|
Molecular Formula |
C13H16IN4O2P |
Molecular Weight |
418.17 g/mol |
IUPAC Name |
1-[2-[bis(aziridin-1-yl)phosphoryl]ethenyl]-3-(4-iodophenyl)urea |
InChI |
InChI=1S/C13H16IN4O2P/c14-11-1-3-12(4-2-11)16-13(19)15-5-10-21(20,17-6-7-17)18-8-9-18/h1-5,10H,6-9H2,(H2,15,16,19) |
InChI Key |
IJWNKPCTJRPNLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1P(=O)(C=CNC(=O)NC2=CC=C(C=C2)I)N3CC3 |
Origin of Product |
United States |
Scientific Research Applications
The structure of this compound features a vinyl group linked to a bis(1-aziridinyl)phosphinyl moiety and a p-iodophenyl urea component, which contributes to its unique reactivity and potential biological activity.
Antitumor Activity
Research has indicated that derivatives of aziridine-containing compounds exhibit significant antitumor properties. The compound has been evaluated for its efficacy against various cancer cell lines, particularly due to the presence of the aziridine moiety, which is known for its ability to interact with DNA and inhibit cell proliferation.
Case Study: Antileukemic Activity
A study involving p-benzoquinone derivatives demonstrated that compounds similar to 1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-(p-iodophenyl)urea exhibited antileukemic activity against lymphoid leukemia L1210 in BDF1 mice. The results indicated that hydrophilicity correlated positively with chemotherapeutic index, suggesting that modifications to enhance solubility could improve efficacy .
Inhibition of Enzymatic Activity
The compound has also been investigated for its potential as an inhibitor of enzymes involved in cancer progression. For instance, phosphine oxides are known to inhibit certain phosphatases that play roles in tumor growth.
Example: ENPP1 Inhibition
In related research, imidazo[1,2-a]pyrazine derivatives were identified as potent inhibitors of ecto-nucleotide triphosphate diphosphohydrolase (ENPP1), which is involved in tumor immunology. While not directly related to the compound , this highlights the broader context of phosphine oxide derivatives in targeting similar pathways .
Summary of Research Findings
The following table summarizes key findings from studies related to the compound's applications:
Comparison with Similar Compounds
Urea Derivatives
Example : 1-(3-Methoxyphenyl)-3-(2-methylpropionyl)urea (, ).
- Structural Similarities : Both compounds feature a urea backbone.
- Key Differences : The target compound replaces the methoxyphenyl and acyl groups with a p-iodophenyl and a phosphinyl vinyl-aziridine system.
- Synthesis : The methoxyphenyl urea derivative was synthesized in 83% yield via straightforward condensation . In contrast, the target compound’s synthesis would likely face challenges due to the reactive aziridine rings and iodine’s susceptibility to dehalogenation (see §2.2).
p-Iodophenyl-Containing Compounds
Example 1: 2-(p-Iodophenyl)quinoline ().
- Synthesis Yield : 55%, lower than analogs with F, Cl, or Br substituents (78–87%) due to partial dehalogenation during reaction .
- Relevance : The p-iodophenyl group in the target compound may similarly reduce synthetic efficiency, necessitating optimized conditions (e.g., lower temperatures, inert atmospheres).
Example 2: 7-Chloro-2-(p-iodophenyl)quinoline ().
- Yield : 53%, further highlighting iodine’s instability under standard reaction conditions.
Example 3 : 2-(p-Iodophenyl)-3-(p-nitrophenyl)-5-phenyl-2H-tetrazolium chloride ().
- Application : Used as a redox indicator in biological assays.
- Stability : Commercial availability suggests iodine is retained in the solid state, but reactivity in solution (e.g., light sensitivity) may differ.
Phosphinyl and Aziridine-Containing Compounds
Example : Bis(1-aziridinyl)phosphinyl derivatives (inferred from general chemistry).
- Reactivity : Aziridines are potent alkylating agents, making them useful in anticancer drugs (e.g., Thiotepa). The phosphinyl group may enhance electrophilicity, facilitating nucleophilic attack.
- Toxicity: Aziridines’ high reactivity correlates with systemic toxicity, a challenge absent in non-aziridine analogs like the methoxyphenyl urea derivative .
Data Table: Key Properties of Comparable Compounds
Research Implications and Gaps
- Synthetic Challenges : The target compound’s synthesis may require protective strategies for aziridine rings (e.g., Boc protection) and iodine stabilization (e.g., palladium catalysis).
- Biological Activity : The combination of urea (hydrogen bonding) and aziridine (alkylation) could yield dual-action antitumor agents, but toxicity must be evaluated.
- Comparative Stability: p-Iodophenyl groups may limit shelf-life compared to non-halogenated analogs, as seen in .
Preparation Methods
Methodology
The initial step involves synthesizing bis(1-aziridinyl)phosphinic acid (CAS: 13913-34-3), which serves as a key precursor. The process generally follows nucleophilic substitution and oxidation pathways, as detailed below:
Reaction Scheme
Aziridine + PCl₃ → Aziridinylphosphine chloride → Oxidation → Bis(1-aziridinyl)phosphinic acid
Notes on Optimization
- Temperature control is critical during oxidation to prevent over-oxidation.
- Solvent choice (e.g., dichloromethane or acetonitrile) influences yield and purity.
Formation of the Vinyl Linkage
Wittig or Horner–Wadsworth–Emmons (HWE) Reactions
The vinyl linkage between the phosphinyl group and the aromatic moiety is established via Wittig or HWE reactions:
Example Procedure
- Preparation of the phosphonium salt from bis(1-aziridinyl)phosphinic acid derivatives.
- Reaction with p-iodobenzaldehyde under anhydrous conditions, using a base such as potassium tert-butoxide, to form the vinyl phosphonium intermediate.
- Hydrolysis or oxidation yields the vinyl phosphinyl compound.
Data Table: Vinyl Formation Reaction Parameters
| Parameter | Value | Reference |
|---|---|---|
| Base | Potassium tert-butoxide | |
| Solvent | Tetrahydrofuran (THF) | |
| Temperature | -78°C to room temperature | |
| Yield | 65–80% | , |
Coupling with Urea Derivatives
Urea Formation via Carbamoylation
The final step involves coupling the vinyl phosphinyl intermediate with a p-iodophenyl isocyanate or related urea precursor:
Reaction Scheme
Vinyl phosphinyl intermediate + p-iodophenyl isocyanate → Urea derivative
Data Table: Urea Coupling Conditions
| Parameter | Value | Reference |
|---|---|---|
| Temperature | 0°C to room temperature | |
| Solvent | Dichloromethane | |
| Base | Triethylamine | |
| Yield | 50–70% |
Summary of the Complete Synthetic Route
Notes on Optimization and Challenges
- Purity of intermediates significantly impacts overall yield.
- Reaction conditions such as temperature, solvent, and reagent stoichiometry must be meticulously controlled.
- Side reactions , especially aziridine ring opening, require careful handling and inert atmosphere conditions.
- Advanced purification techniques like preparative HPLC are recommended for high-purity final products.
Q & A
Basic Research Questions
Q. What are the conventional synthetic routes for 1-(2-(bis(1-aziridinyl)phosphinyl)vinyl)-3-(p-iodophenyl)urea, and what challenges arise during synthesis?
- Methodology : The compound’s synthesis likely involves coupling a bis-aziridinylphosphinylvinyl moiety with a p-iodophenylurea precursor. A common approach is the reaction of activated phosphorus intermediates (e.g., phosphonamidates) with urea derivatives under controlled conditions. For example, analogous urea compounds are synthesized via nucleophilic substitution or condensation reactions using acyl chlorides or isocyanates . Challenges include:
- Steric hindrance : The bulky aziridinyl groups may reduce reaction efficiency.
- Moisture sensitivity : Aziridine rings are prone to hydrolysis, requiring anhydrous conditions .
- Purification : Separation from byproducts (e.g., unreacted phosphinyl intermediates) may require column chromatography or recrystallization .
Q. How is the compound’s structure validated, and what spectroscopic techniques are prioritized?
- Methodology : Structural confirmation employs:
- NMR spectroscopy : and NMR to identify vinyl, aziridinyl, and urea protons/carbons. NMR is critical for verifying the phosphinyl group’s integrity .
- Mass spectrometry (HRMS) : To confirm molecular ion peaks and fragmentation patterns, especially for iodine () isotopic signatures .
- IR spectroscopy : Urea carbonyl stretching (~1640–1680 cm) and P=O vibrations (~1200–1300 cm) .
Q. What stability considerations are critical for handling this compound in aqueous or biological matrices?
- Methodology : Stability studies should assess:
- pH sensitivity : Aziridinyl groups hydrolyze under acidic/basic conditions, forming ethanolamine derivatives. Buffered solutions (pH 6–8) are recommended for storage .
- Light exposure : The p-iodophenyl group may undergo photodehalogenation; dark storage is advised .
- Thermal stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures .
Advanced Research Questions
Q. How can the compound’s structure-activity relationship (SAR) be explored for targeted therapeutic applications?
- Methodology :
- Analog synthesis : Modify the aziridinyl group (e.g., substituent size/electron density) or replace iodine with other halogens to study cytotoxicity or DNA alkylation potential .
- Computational modeling : Density functional theory (DFT) to predict electron distribution at the phosphinylvinyl moiety, correlating with reactivity in biological systems .
- Biological assays : Test analogs in cell-based models (e.g., IC in cancer lines) to link structural variations to efficacy .
Q. What experimental design strategies optimize reaction yield and purity in large-scale synthesis?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, solvent polarity, catalyst loading). For example, flow chemistry systems enhance reproducibility for moisture-sensitive reactions .
- In-line analytics : Real-time monitoring via FTIR or Raman spectroscopy detects intermediates, enabling rapid adjustments .
- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) may improve vinyl-phosphinyl bond formation efficiency .
Q. How should contradictory data in biological activity studies (e.g., varying IC values across studies) be resolved?
- Methodology :
- Standardization : Ensure consistent assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Metabolic stability testing : Assess compound degradation in cell media using LC-MS to differentiate true activity from artifact .
- Orthogonal assays : Validate results with alternative methods (e.g., Western blot for target engagement alongside cytotoxicity assays) .
Q. What strategies mitigate toxicity risks associated with the aziridinyl moiety in preclinical studies?
- Methodology :
- Prodrug design : Mask aziridine reactivity with enzymatically cleavable groups (e.g., esterase-sensitive moieties) to reduce off-target effects .
- Pharmacokinetic profiling : Measure tissue distribution to avoid accumulation in sensitive organs (e.g., liver/kidneys) .
- In silico toxicity prediction : Tools like ProTox-II can flag potential mutagenicity from aziridine-mediated DNA crosslinking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
